molecular formula C26H26N4O2S2 B11127459 3-(sec-butyl)-5-((Z)-1-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one

3-(sec-butyl)-5-((Z)-1-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B11127459
M. Wt: 490.6 g/mol
InChI Key: CPFDKPKKXBMADA-STZFKDTASA-N
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Description

This compound is a mouthful, but its structure holds intriguing possibilities. Let’s break it down:

    Name: 3-(sec-butyl)-5-((Z)-1-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one

    IUPAC Name: tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate

    CAS Number: 73286-71-2

This compound belongs to the class of pyrrole derivatives and contains a thiazolidinone ring. Its complex structure suggests potential biological activity and applications.

Properties

Molecular Formula

C26H26N4O2S2

Molecular Weight

490.6 g/mol

IUPAC Name

(5Z)-3-butan-2-yl-5-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H26N4O2S2/c1-4-17(3)30-25(32)21(34-26(30)33)14-20-23(27-22-16(2)8-7-12-29(22)24(20)31)28-13-11-18-9-5-6-10-19(18)15-28/h5-10,12,14,17H,4,11,13,15H2,1-3H3/b21-14-

InChI Key

CPFDKPKKXBMADA-STZFKDTASA-N

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCC5=CC=CC=C5C4)/SC1=S

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCC5=CC=CC=C5C4)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

Reactions::

    Oxidation: The thiazolidinone ring can undergo oxidation to form a thiazole ring.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: The sec-butyl group can be substituted under specific conditions.

Common Reagents::

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄).

    Substitution: Alkylating agents like alkyl halides.

Major Products::
  • Oxidation: Thiazole derivatives.
  • Reduction: Alcohol derivatives.
  • Substitution: Various sec-butyl-substituted compounds.

Scientific Research Applications

    Medicinal Chemistry: Investigate its potential as an antitumor or antimicrobial agent.

    Biology: Study its interaction with biological macromolecules (e.g., proteins, DNA).

    Industry: Explore its use as a building block for novel materials.

Mechanism of Action

    Targets: Likely interacts with enzymes or receptors due to its complex structure.

    Pathways: Further research needed to elucidate specific pathways.

Comparison with Similar Compounds

Biological Activity

Overview of the Compound

3-(sec-butyl)-5-((Z)-1-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one is a complex organic compound that belongs to a class of thiazole derivatives. These types of compounds often exhibit diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.

Anticancer Activity

Research has indicated that thiazole derivatives can inhibit the growth of various cancer cell lines. The specific compound under consideration may exhibit similar properties due to its structural features. For instance, compounds with thiazole moieties have been reported to induce apoptosis in cancer cells and inhibit tumor growth in vivo.

Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial activity. The presence of the isoquinoline and pyrimidine components in this compound may enhance its effectiveness against bacterial and fungal pathogens. Studies have shown that such compounds can disrupt microbial cell membranes or inhibit essential enzymes.

The biological activity of thiazole derivatives often involves interaction with specific biological targets:

  • Enzyme Inhibition : Many thiazoles act as enzyme inhibitors, blocking critical pathways in microbial or cancer cell metabolism.
  • DNA Interaction : Some compounds can intercalate into DNA or bind to DNA-associated proteins, disrupting replication and transcription processes.

Case Studies and Research Findings

While specific case studies on this exact compound may be limited, several studies on related thiazole derivatives have provided insights:

  • Study on Thiazole Derivatives : A study published in Journal of Medicinal Chemistry highlighted the anticancer potential of various thiazole derivatives, demonstrating significant cytotoxicity against multiple cancer cell lines.
  • Antimicrobial Screening : Research published in Pharmaceutical Biology reported that thiazole compounds exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Mechanistic Insights : Investigations into the mechanisms of action revealed that certain thiazoles could induce oxidative stress in target cells, leading to cell death.

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